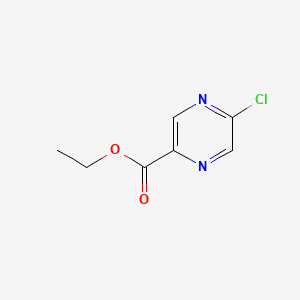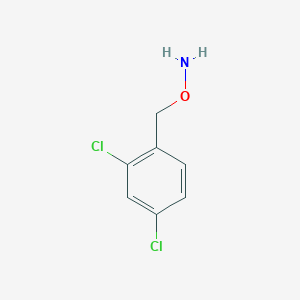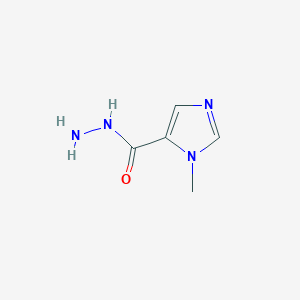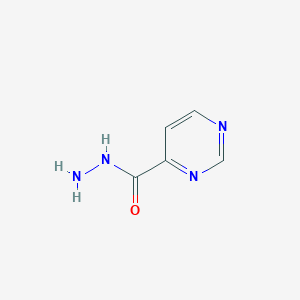
6,8-二氯-4-氧代-4H-色烯-3-甲醛
描述
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H4Cl2O3 . It is a derivative of coumarin . This compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde can be represented by the SMILES string Clc1cc (Cl)c2OC=C (C=O)C (=O)c2c1 . The InChI representation is InChI=1S/C10H4Cl2O3/c11-6-1-7-9 (14)5 (3-13)4-15-10 (7)8 (12)2-6/h1-4H . The molecular weight of this compound is 243.04 g/mol .
科学研究应用
1. 合成和生物活性
6,8-二氯-4-氧代-4H-色烯-3-甲醛已用于合成各种药效基序缀合物,对不同类别的细菌和真菌表现出显着的抗菌活性。这突出了其在开发新型抗菌剂方面的潜力 (El Azab, Youssef, & Amin, 2014)。
2. 反应性和衍生物合成
研究还集中在该化合物在碱性条件下与 amidine 型化合物和肼衍生物的反应性。这导致了各种缩合产物的合成,证明了其在有机合成中的多功能性 (Petersen & Heitzer, 1976)。
3. 结构转化
该化合物在五羰基铁和 HMPA 存在下经历有趣的结构转化,表明其在有机合成和化学转化中的潜力 (Ambartsumyan 等,2012)。
4. 电子性质
对相关化合物 7,8-二氯-4-氧代-4H-色烯-3-甲醛的密度泛函理论 (DFT) 研究揭示了其分子结构和电子性质的见解。这项研究对于理解此类化合物的电子行为至关重要 (Toh 等,2016)。
5. 新型合成方法
人们对合成新衍生物(例如 3-(4-氧代-4H-色烯-3-基)-3a,6a-二氢吡咯并[3,4-d]异恶唑-4,6-二酮)进行了大量工作,展示了该化合物在创建多样化化学结构方面的用途 (Xie 等,2005)。
6. 抗菌剂设计
4-氯-2-氧代-2H-色烯-3-甲醛(一种类似的化合物)已被用于合成席夫碱,该席夫碱表现出显着的抗菌活性,表明 6,8-二氯-4-氧代-4H-色烯-3-甲醛在该领域的潜力 (Bairagi, Bhosale, & Deodhar, 2009)。
安全和危害
作用机制
Target of Action
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is a type of chromone derivative. Chromones are known to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-fungal, and anti-cancer effects
Mode of Action
Chromones often exert their effects by binding to and modulating the activity of their target proteins .
Biochemical Pathways
Without specific information on 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde, it’s difficult to say which biochemical pathways it might affect. Chromones in general can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Chromones are generally well absorbed and can be metabolized by the liver .
Result of Action
Chromones can have a variety of effects at the molecular and cellular level, depending on their specific targets .
生化分析
Biochemical Properties
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through covalent bonding, where the aldehyde group of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde forms Schiff bases with amino groups of the enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde has been shown to induce apoptosis by activating the p53 signaling pathway and inhibiting the NF-κB pathway . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and proteins, through covalent and non-covalent interactions. The aldehyde group of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde forms covalent bonds with nucleophilic sites on DNA, leading to DNA damage and subsequent activation of DNA repair pathways . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde can have lasting effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged activation of stress response pathways.
Dosage Effects in Animal Models
The effects of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without causing significant adverse effects . At high doses, 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde can induce toxic effects, including liver and kidney damage, due to its ability to generate reactive oxygen species and cause oxidative stress.
Metabolic Pathways
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and detoxification . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production.
Transport and Distribution
Within cells and tissues, 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross lipid membranes and localize in lipid-rich areas.
Subcellular Localization
The subcellular localization of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with DNA and nuclear proteins . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and stress responses.
属性
IUPAC Name |
6,8-dichloro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCHRKNCOFDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334858 | |
| Record name | 6,8-Dichloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64481-10-3 | |
| Record name | 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64481-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dichlorochromone-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde in the development of new antimicrobial agents?
A: The increasing prevalence of antimicrobial resistance necessitates the development of new treatment strategies. [] 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde serves as a valuable building block due to its ability to form the 5-(chromene-3-yl)methylene-2,4-thiazolidinedione scaffold. Both thiazolidinedione and chromone are recognized for their diverse pharmacological applications. [] This specific scaffold was explored for its potential to create new compounds with antimicrobial activity.
Q2: What were the findings regarding the antimicrobial activity of the synthesized derivatives?
A: The synthesized 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives were tested against various bacterial and fungal strains, including Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, and Candida albicans. [] The results showed modest to good antimicrobial activity for the synthesized compounds. Importantly, some derivatives, particularly compounds 8, 9, and 10, demonstrated superior inhibition zones compared to standard antimicrobial drugs like gentamicin and fluconazole. [] This suggests their potential as promising candidates for further antimicrobial drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















